

1-(Ethylsulfonyl)piperazine molecular weight and formula

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Compound of Interest

Compound Name: **1-(Ethylsulfonyl)piperazine**

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An In-Depth Technical Guide to **1-(Ethylsulfonyl)piperazine**: Properties, Synthesis, and Analysis

Introduction

In the landscape of modern drug discovery, certain molecular structures repeatedly emerge as cornerstones of successful therapeutic agents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is one such "privileged scaffold".^{[1][2]} Its unique physicochemical and structural properties allow for versatile modifications, making it a critical component in a wide array of pharmaceuticals targeting conditions from cancer to central nervous system disorders.^{[3][4]}

This technical guide focuses on a key derivative, **1-(Ethylsulfonyl)piperazine**. This compound serves not only as a vital intermediate in the synthesis of more complex molecules but also as a subject of study in its own right.^[5] We will provide an in-depth exploration of its core molecular properties, the rationale behind its synthesis, and the validated analytical protocols required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical entity.

Section 1: Core Molecular Profile

1-(Ethylsulfonyl)piperazine, identified by the CAS Number 62937-96-6, is a foundational building block in synthetic and medicinal chemistry.^[5] Its molecular structure consists of a

piperazine ring where one of the nitrogen atoms is substituted with an ethylsulfonyl group. This substitution significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the adjacent nitrogen atom, creating an electronic asymmetry across the ring that is crucial for its function as a synthetic intermediate.^[1]

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ S	[5][6]
Molecular Weight	178.25 g/mol	[5][6]
CAS Number	62937-96-6	[5][6]
IUPAC Name	1-(Ethylsulfonyl)piperazine	[5]
Synonyms	1-(Ethanesulfonyl)piperazine, 1-(Ethylsulphonyl)piperazine	[5][7]
Appearance	White to pale brown solid	[5]
Melting Point	69-72 °C	[6]
Boiling Point	110-112 °C at 0.1 mmHg	[1][6]
Predicted pKa	7.78 ± 0.10	[5][8]
SMILES String	CCS(=O)(=O)N1CCNCC1	
InChI Key	BIYGAOBOLDXNHM- UHFFFAOYSA-N	[5]

Section 2: The Piperazine Scaffold in Drug Discovery

The piperazine moiety is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable pharmacological properties.^{[1][2]} Its utility stems from a combination of structural and physicochemical characteristics that can be fine-tuned to optimize a drug candidate's performance.

Key Attributes of the Piperazine Scaffold:

- Dual Functionality: The two nitrogen atoms provide distinct handles for chemical modification, allowing for the precise tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[\[1\]](#)
- Improved Pharmacokinetics: The piperazine ring often imparts high aqueous solubility to a molecule, which can enhance absorption and distribution in the body.[\[1\]](#)
- Conformational Rigidity: The core piperazine ring typically adopts a stable chair conformation, which can reduce the entropic penalty of binding to a biological target and improve potency.[\[1\]](#)
- Modulation of Basicity: The basicity of the nitrogen atoms can be modulated through substitution. As seen with **1-(Ethylsulfonyl)piperazine**, adding an electron-withdrawing group to one nitrogen decreases its basicity, while the other nitrogen remains available for interaction or further functionalization.

Caption: Influence of substituents on the physicochemical properties of the piperazine ring.

Section 3: Synthesis of **1-(Ethylsulfonyl)piperazine**

The most common and direct method for synthesizing **1-(Ethylsulfonyl)piperazine** is through the sulfonylation of piperazine. This reaction is a classic example of nucleophilic substitution.

Causality Behind the Experimental Choice: The secondary amine nitrogen on the piperazine ring is nucleophilic and readily attacks the electrophilic sulfur atom of an ethanesulfonyl chloride molecule. The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfur-nitrogen (S-N) bond. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Using an excess of piperazine can also serve this purpose, though it complicates purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **1-(Ethylsulfonyl)piperazine** from piperazine and ethanesulfonyl chloride.

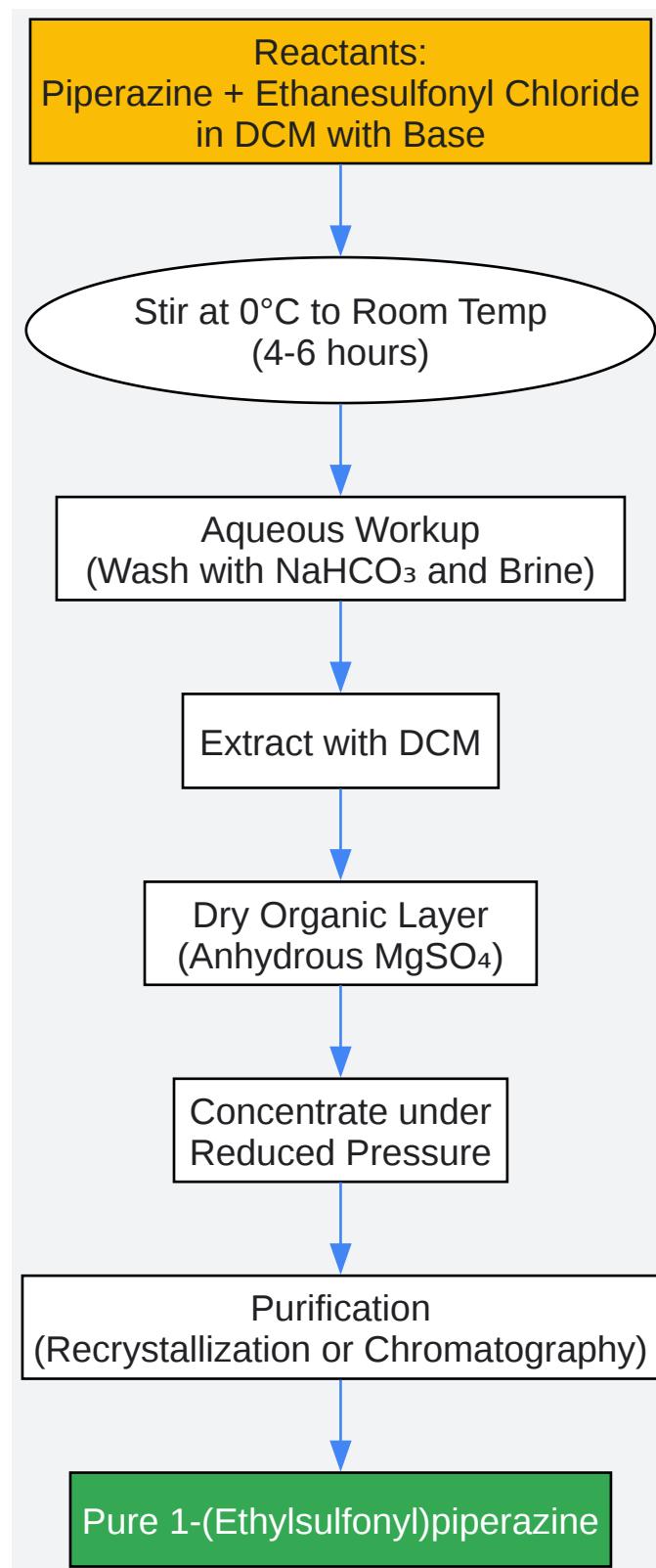
Materials:

- Piperazine
- Ethanesulfonyl chloride
- Triethylamine (or other suitable non-nucleophilic base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in dichloromethane. Cool the flask to 0 °C in an ice bath.
- Base Addition: Add triethylamine (1.2 equivalents) to the solution with stirring.
- Sulfenylation: Add ethanesulfonyl chloride (1.0 equivalent) dropwise to the cold, stirring solution over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired bis-sulfonylated byproducts.
- Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Rationale: The bicarbonate wash removes any remaining acidic byproduct (HCl), and the brine wash helps to remove residual water from the organic layer.

- Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure **1-(Ethylsulfonyl)piperazine**.

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Caption: General workflow for the synthesis and purification of **1-(Ethylsulfonyl)piperazine**.

Section 4: Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and quantity of **1-(Ethylsulfonyl)piperazine**. Due to the lack of a strong native chromophore, direct analysis by HPLC-UV can be challenging, especially at low concentrations.^{[9][10]} Therefore, methods like Gas Chromatography or HPLC with derivatization are often employed.

Protocol 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale: GC is an excellent technique for volatile and thermally stable compounds like many piperazine derivatives. FID provides robust and sensitive detection for compounds containing carbon atoms. This protocol is adapted from established methods for analyzing substituted piperazines.^[9]

Instrumentation & Conditions:

- **GC System:** Agilent 7890 or equivalent with FID.
- **Column:** DB-17 (or similar mid-polarity column), 30 m x 0.53 mm ID, 1.0 μ m film thickness.
- **Carrier Gas:** Helium at a constant flow of 2 mL/min.
- **Injector Temperature:** 250 °C.
- **Detector Temperature:** 260 °C.
- **Oven Program:**
 - Initial temperature: 150 °C, hold for 10 minutes.
 - Ramp: Increase at 35 °C/min to 260 °C.
 - Hold at 260 °C for 2 minutes.
- **Injection:** 1.0 μ L, split ratio 1:5.
- **Diluent:** Methanol.

Procedure:

- Standard Preparation: Prepare a stock solution of **1-(Ethylsulfonyl)piperazine** reference standard in methanol. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh and dissolve the synthesized sample in methanol to a known concentration.
- Analysis: Inject the standards and samples onto the GC system.
- Quantification: Identify the peak corresponding to **1-(Ethylsulfonyl)piperazine** by its retention time. Construct a calibration curve from the standard injections and determine the purity of the sample.

Protocol 2: HPLC-UV Analysis via NBD-Cl Derivatization

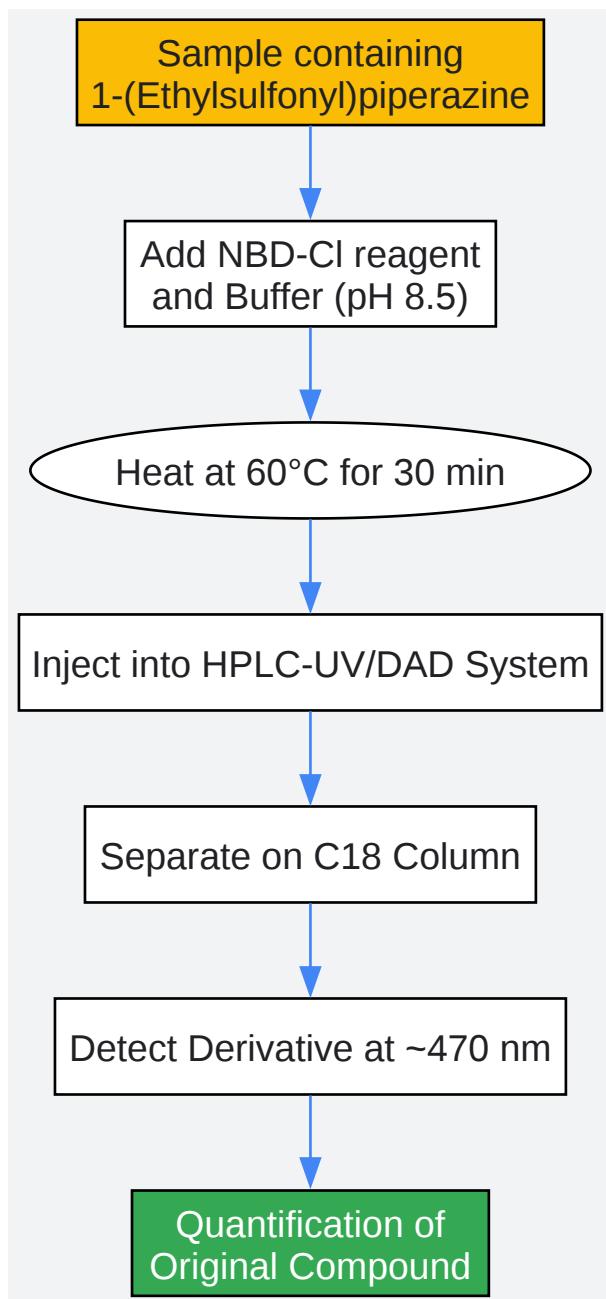
Rationale: To overcome the poor UV absorbance of the target molecule, a derivatization step is employed to attach a UV-active tag. 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine ring to form a stable, highly chromophoric product, enabling sensitive detection by standard HPLC-UV instrumentation.[10][11]

Procedure:

- Derivatization Reagent: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).
- Sample/Standard Preparation:
 - Prepare stock solutions of the **1-(Ethylsulfonyl)piperazine** sample and reference standard in acetonitrile.
 - In a vial, mix 100 μ L of the sample/standard solution with 100 μ L of a buffer solution (e.g., 0.1 M borate buffer, pH 8.5) and 200 μ L of the NBD-Cl reagent solution.
- Reaction: Cap the vial and heat at 60 °C for 30 minutes. **Rationale:** Heating accelerates the nucleophilic aromatic substitution reaction between the piperazine nitrogen and NBD-Cl.
- HPLC Analysis: After cooling to room temperature, inject the derivatized solution into the HPLC system.

HPLC Conditions:

- HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the absorbance maximum of the NBD derivative (typically ~470 nm).



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Caption: Workflow for HPLC-UV analysis of **1-(Ethylsulfonyl)piperazine** via NBD-Cl derivatization.

Section 5: Summary and Future Perspectives

1-(Ethylsulfonyl)piperazine is more than just a chemical intermediate; it is a manifestation of the strategic design principles that underpin modern medicinal chemistry. Its molecular formula

(C₆H₁₄N₂O₂S) and molecular weight (178.25 g/mol) define a compact and versatile scaffold.[\[5\]](#) The presence of both a reactive secondary amine and an electron-withdrawing sulfonyl group provides a unique electronic and steric profile that chemists can exploit for the synthesis of complex drug candidates.

The future for sulfonyl piperazine derivatives remains bright. The ability to modify both the sulfonyl group and the second nitrogen of the piperazine ring provides access to a vast chemical space for the design of novel therapeutics.[\[1\]](#) As our understanding of disease pathways becomes more sophisticated, the targeted design of derivatives built upon scaffolds like **1-(Ethylsulfonyl)piperazine** is expected to yield next-generation medicines with improved efficacy and safety profiles.

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